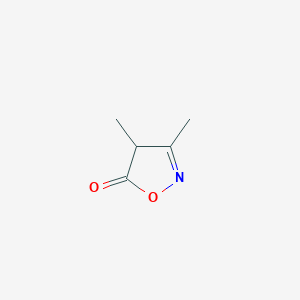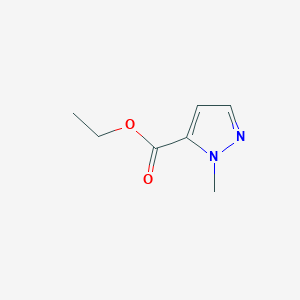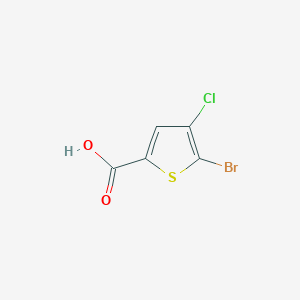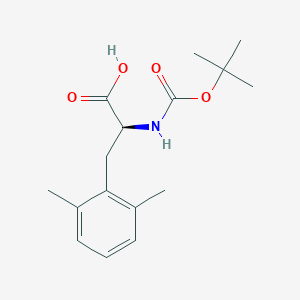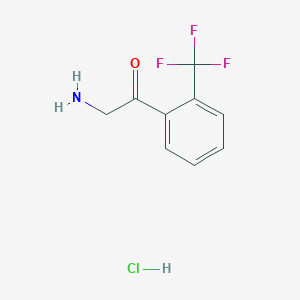
4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Aminophenylboronic acid hydrochloride” is a compound that has been used in various areas of research . It’s often used in the preparation of other compounds and has applications in sensing .
Molecular Structure Analysis
The molecular formula of “4-Aminophenylboronic acid hydrochloride” is C6H9BClNO2 . Its average mass is 173.405 Da and its monoisotopic mass is 173.041489 Da .
Chemical Reactions Analysis
“4-Aminophenylboronic acid hydrochloride” can be used to prepare various compounds. For instance, it can be used to prepare a modified reduced graphene composite material used as a sugar sensor .
Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Aminophenylboronic acid hydrochloride” include a molecular weight of 173.41 g/mol . More specific properties like density, boiling point, etc., were not found in the available resources.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Processes : The compound has been involved in various synthesis processes. For example, Buss, Coe, and Tatlow (1997) described the synthesis of a derivative, 4,4-difluoro-meta-chlorambucil, involving 4-(4′-aminophenyl)-4-oxobutanoic acid as an intermediate stage. This showcases its role in the synthesis of complex organic compounds (Buss, Coe, & Tatlow, 1997).
Vibrational and Structural Studies : Vanasundari, Balachandran, Kavimani, and Narayana (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of this compound. Their research highlights its potential in nonlinear optical materials and biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Molecular Structure Analysis : Rahul Raju and colleagues (2015) analyzed the molecular structure of a related compound, providing insights into its stability and charge transfer characteristics (Raju et al., 2015).
Biological and Pharmaceutical Applications
Role in Biological Interactions : Amalʼchieva, Grinev, Demeshko, and Yegorova (2022) investigated the interaction of 4-oxobutanoic acids with 2-(aminophenyl)methanol, highlighting the compound's role in forming benzopyrroloxazine structures. This research is crucial for understanding its reactivity in biological systems (Amalʼchieva et al., 2022).
Antioxidant Properties : Stanchev, Hadjimitova, Traykov, Boyanov, and Manolov (2009) investigated the antioxidant properties of derivatives of 4-hydroxycoumarin, which can be structurally related to 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid. This research could be relevant for the development of new antioxidants (Stanchev et al., 2009).
Antiproliferative Activity : Yurttaş, Evren, and Özkay (2022) synthesized and evaluated the antiproliferative activity of derivatives related to this compound. Their research offers insights into its potential use in cancer treatment (Yurttaş, Evren, & Özkay, 2022).
Optical and NLO Applications : Vinoth, Vetrivel, Gopinath, Aruljothi, Suresh, and Mullai (2020) focused on the growth and characterization of a semi-organic nonlinear optical crystal derived from this compound, highlighting its potential in NLO applications (Vinoth et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8;/h2-5,7H,6,12H2,1H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOMUAFJJQQOJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)C1=CC=C(C=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558105 |
Source


|
| Record name | 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120757-13-3 |
Source


|
| Record name | 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
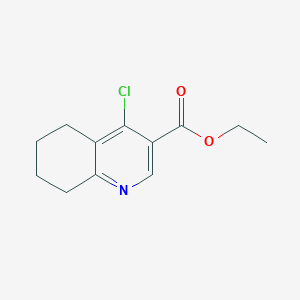


![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)
